4-(Benzylthio)-3-nitrobenzaldehyde
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Overview
Description
4-(Benzylthio)-3-nitrobenzaldehyde is an organic compound that features a benzene ring substituted with a benzylthio group at the 4-position and a nitro group at the 3-position, along with an aldehyde group at the 1-position
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity . These compounds often target key proteins or enzymes involved in cell proliferation and survival, thereby inhibiting the growth of cancer cells .
Mode of Action
Similar compounds often interact with their targets by forming covalent bonds, thereby inhibiting the function of the target protein or enzyme . This interaction can lead to changes in cellular processes such as cell cycle progression, DNA replication, and protein synthesis, ultimately leading to cell death .
Biochemical Pathways
Similar compounds have been reported to affect various pathways involved in cell proliferation, survival, and apoptosis . These effects can lead to downstream changes such as cell cycle arrest, DNA damage, and induction of apoptosis .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes in the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to induce cell cycle arrest, dna damage, and apoptosis, thereby inhibiting the growth of cancer cells .
Action Environment
The action, efficacy, and stability of 4-(Benzylthio)-3-nitrobenzaldehyde can be influenced by various environmental factors. For instance, pH and temperature can affect the stability and activity of the compound . Moreover, the presence of other substances (e.g., proteins, ions) can also affect the compound’s action by interacting with it or its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-3-nitrobenzaldehyde typically involves the following steps:
Nitration: The starting material, benzaldehyde, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Thioether Formation: The nitrobenzaldehyde is then reacted with benzyl mercaptan in the presence of a base such as sodium hydroxide to form the benzylthio group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 4-(Benzylthio)-3-nitrobenzoic acid.
Reduction: 4-(Benzylthio)-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylthio)-3-nitrobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)-3-nitrobenzaldehyde: Similar structure but with a methylthio group instead of a benzylthio group.
4-(Benzylthio)-3-aminobenzaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(Benzylthio)-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-benzylsulfanyl-3-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPQYSMFXQEMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384289 |
Source
|
Record name | 4-(Benzylsulfanyl)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-44-1 |
Source
|
Record name | 3-Nitro-4-[(phenylmethyl)thio]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Benzylsulfanyl)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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